molecular formula C6H4Cl2O2 B128265 2,6-Dichlorohydroquinone CAS No. 20103-10-0

2,6-Dichlorohydroquinone

Cat. No. B128265
CAS RN: 20103-10-0
M. Wt: 179 g/mol
InChI Key: QQAHQUBHRBQWBL-UHFFFAOYSA-N
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Description

2,6-Dichlorohydroquinone (2,6-DiCH) is a chlorinated derivative of hydroquinone and plays a significant role as an intermediate in the biodegradation of polychlorinated phenols. It is particularly relevant in the context of environmental pollution, as it is involved in the breakdown of pentachlorophenol (PCP), a widespread biocide and pollutant. The degradation of PCP by certain soil microorganisms, such as Sphingomonas chlorophenolica, involves the conversion of PCP to 2,6-DiCH, which is then further metabolized .

Synthesis Analysis

The synthesis of 2,6-DiCH is not directly discussed in the provided papers. However, its formation as a metabolic intermediate in the degradation of PCP by Sphingomonas chlorophenolica is well-documented. The enzyme PcpA, encoded by the pcpA gene, has been identified as a 2,6-dichlorohydroquinone dioxygenase that catalyzes the ring cleavage of 2,6-DiCH during the degradation process . This suggests that the synthesis of 2,6-DiCH in nature is enzymatically driven as part of a microbial degradation pathway.

Molecular Structure Analysis

While the molecular structure of 2,6-DiCH is not explicitly detailed in the provided papers, it can be inferred from the general structure of hydroquinone derivatives. It consists of a benzene ring with two hydroxyl groups and two chlorine atoms substituted at the 2 and 6 positions. The presence of electron-withdrawing chlorine atoms likely affects the electronic properties of the molecule, which may influence its reactivity and interactions with enzymes such as PcpA .

Chemical Reactions Analysis

2,6-DiCH undergoes various chemical reactions as part of its role in environmental degradation pathways. It is the substrate for the enzyme 2,6-dichlorohydroquinone dioxygenase, which catalyzes its conversion to a product that retains the two chlorine atoms but is too unstable for spectroscopic characterization . Additionally, 2,6-DiCH can be hydroxylated to form 2,6-dichloro-3-hydroxy-1,4-benzoquinone in the presence of H2O2 and OH- at a pH greater than 7, through a radical mechanism involving the formation of a semiquinone radical .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-DiCH are not directly reported in the provided papers. However, the reactivity of 2,6-DiCH with peroxidases and its susceptibility to hydroxylation under basic conditions suggest that it has significant chemical reactivity, particularly in redox reactions . The presence of chlorine atoms is likely to increase its electron affinity and may also affect its solubility and stability. The exact physical properties such as melting point, boiling point, and solubility would require further experimental data or literature sources for a comprehensive analysis.

Scientific Research Applications

Application 1: Enzyme Specificity Study

  • Scientific Field : Biological Inorganic Chemistry .
  • Summary of the Application : The enzyme 2,6-Dichlorohydroquinone 1,2-dioxygenase (PcpA) is specific for ortho-dihalohydroquinones. The role of halogen polarizability vs. substrate pKa in defining this specificity was studied .
  • Methods of Application : The substrates 2,6-dichloro- and 2,6-dibromohydroquinone, 2,6-difluorohydroquinone, and 2-chloro-6-methylhydroquinone were examined through spectrophotometric titrations and steady-state kinetics .
  • Results or Outcomes : The results showed that it is clearly the halogen polarizability and not the lower substrate pKa that determines the substrate specificity of PcpA .

Application 2: Photocatalytic Degradation

  • Scientific Field : Environmental Science .
  • Summary of the Application : The photoelectrocatalytic degradation of 2,4,6-trichlorophenol (2,4,6-TCP) at the solid-liquid interface by TiO2 nanotube array electrodes supported by precious metal Ag nanoparticles was investigated .
  • Methods of Application : The major intermediates of the photoelectrocatalytic degradation of 2,4,6-TCP were identified by DFT calculations and experiment .
  • Results or Outcomes : The major intermediates of the photoelectrocatalytic degradation of 2,4,6-TCP mainly consisted of 2,6-dichlorophenol (2,6-DCP), 2,6-dichlorohydroquinone, 2-chlorophenol (2-CP), hydroquinone (HQ) and benzoquinone (BQ) .

Application 3: Quantitative Analysis of Tranexamic Acid

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : 2,6-Dichloroquinone-4-chlorimide (DCQ) is used in the quantitative analysis of tranexamic acid (TA), a medication used to treat or prevent excessive blood loss .
  • Methods of Application : The method involves coupling of DCQ with TA, which results in a greenish-brown colored complex .
  • Results or Outcomes : This complex absorbs at a maximum wavelength (λmax) of 670, which can be measured to determine the concentration of TA .

Application 5: Study of Enzyme Specificity

  • Scientific Field : Biological Inorganic Chemistry .
  • Summary of the Application : The enzyme 2,6-Dichlorohydroquinone 1,2-dioxygenase (PcpA) is specific for ortho-dihalohydroquinones. The role of halogen polarizability vs. substrate pKa in defining this specificity was studied .
  • Methods of Application : The substrates 2,6-dichloro- and 2,6-dibromohydroquinone, 2,6-difluorohydroquinone, and 2-chloro-6-methylhydroquinone were examined through spectrophotometric titrations and steady-state kinetics .
  • Results or Outcomes : The results showed that it is clearly the halogen polarizability and not the lower substrate pKa that determines the substrate specificity of PcpA .

Application 6: Photocatalytic Degradation

  • Scientific Field : Environmental Science .
  • Summary of the Application : The photoelectrocatalytic degradation of 2,4,6-trichlorophenol (2,4,6-TCP) at the solid-liquid interface by TiO2 nanotube array electrodes supported by precious metal Ag nanoparticles was investigated .
  • Methods of Application : The major intermediates of the photoelectrocatalytic degradation of 2,4,6-TCP were identified by DFT calculations and experiment .
  • Results or Outcomes : The major intermediates of the photoelectrocatalytic degradation of 2,4,6-TCP mainly consisted of 2,6-dichlorophenol (2,6-DCP), 2,6-dichlorohydroquinone, 2-chlorophenol (2-CP), hydroquinone (HQ) and benzoquinone (BQ) .

properties

IUPAC Name

2,6-dichlorobenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4Cl2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAHQUBHRBQWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173924
Record name 2,6-Dichloro-4-hydroquinone
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Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichlorohydroquinone

CAS RN

20103-10-0
Record name 2,6-Dichlorohydroquinone
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Record name 2,6-Dichloro-4-hydroquinone
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Record name 2,6-Dichlorohydroquinone
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Record name 2,6-Dichloro-4-hydroquinone
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Record name 2,6-dichlorohydroquinone
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Record name 2,6-DICHLOROHYDROQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichlorohydroquinone
Reactant of Route 2
2,6-Dichlorohydroquinone
Reactant of Route 3
2,6-Dichlorohydroquinone
Reactant of Route 4
2,6-Dichlorohydroquinone
Reactant of Route 5
2,6-Dichlorohydroquinone
Reactant of Route 6
2,6-Dichlorohydroquinone

Citations

For This Compound
452
Citations
TE Machonkin, AE Doerner - Biochemistry, 2011 - ACS Publications
PcpA is an aromatic ring-cleaving dioxygenase that is homologous to the well-characterized Fe(II)-dependent catechol extradiol dioxygenases. This enzyme catalyzes the oxidative …
Number of citations: 35 pubs.acs.org
L Xu, K Resing, SL Lawson, PC Babbitt, SD Copley - Biochemistry, 1999 - ACS Publications
An enzyme that catalyzes an Fe 2+ -dependent reaction of 2,6-dichlorohydroquinone with O 2 has been isolated from Sphingomonas chlorophenolica sp. strain ATCC 39723, a soil …
Number of citations: 106 pubs.acs.org
TE Machonkin, PL Holland, KN Smith… - JBIC Journal of …, 2010 - Springer
2,6-Dichlorohydroquinone 1,2-dioxygenase (PcpA) from Sphingobium chlorophenolicum ATCC 39723 is a member of a class of Fe(II)-containing hydroquinone dioxygenases that is …
Number of citations: 28 link.springer.com
S Schmidt, GW Kirby - Biochimica et Biophysica Acta (BBA)-General …, 2001 - Elsevier
The dioxygenolytic catabolism of five C-methylated hydroquinones and 2,6-dichlorohydroquinone in Pseudomonas sp. strain HH35 was elucidated. This organism, which is known to …
Number of citations: 14 www.sciencedirect.com
S Franzen, K Sasan, BE Sturgeon… - The Journal of …, 2012 - ACS Publications
Kinetic and structural studies have shown that peroxidases are capable of the oxidation of 2,4,6-trichlorophenol (2,4,6-TCP) to 2,6-dichloro-1,4-benzoquinone (2,6-DCQ). Further …
Number of citations: 32 pubs.acs.org
RP Hayes, AR Green, MS Nissen… - Molecular …, 2013 - Wiley Online Library
PcpA (2,6‐dichloro‐p‐hydroquinone 1,2‐dioxygenase) from S phingobium chlorophenolicum, a non‐haem F e( II ) dioxygenase capable of cleaving the aromatic ring of p‐…
Number of citations: 25 onlinelibrary.wiley.com
JE Burrows, MQ Paulson, ER Altman, I Vukovic… - JBIC Journal of …, 2019 - Springer
2,6-Dichlorohydroquinone 1,2-dioxygenase (PcpA) is a non-heme Fe(II) enzyme that is specific for ortho-dihalohydroquinones. Here we deconvolute the role of halogen polarizability vs…
Number of citations: 4 link.springer.com
DY Li, J Eberspächer, B Wagner… - Applied and …, 1991 - Am Soc Microbiol
A bacterium which utilizes 2,4,6-trichlorophenol (TCP) as a sole source of carbon and energy was isolated from soil. The bacterium, designated strain GP1, was identified as an …
Number of citations: 153 journals.asm.org
SV Chapyshev, T Ibata - Mendeleev Communications, 1994 - Elsevier
… The elemental analysis and spectroscopic data * showed the violet compound to be the complex of 2'6-dichloro-3-pyrrolidino-1'4benzoquinone with 2'6-dichlorohydroquinone 9' …
Number of citations: 7 www.sciencedirect.com
L Padilla, V Matus, P Zenteno… - Journal of Basic …, 2000 - Wiley Online Library
Abbreviations: 2,4‐D: 2,4‐dichlorophenoxyacetate; 2,4,6‐TCP: 2,4,6‐trichlorophenol; HQ: hydroxy‐quinol; 6‐CHQ: 6‐chlorohydroxyquinol; 2,6‐DCBQ: 2,6‐dichlorobenzoquinone; 2,6‐…
Number of citations: 47 onlinelibrary.wiley.com

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